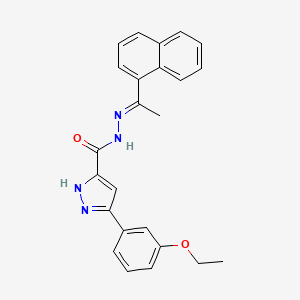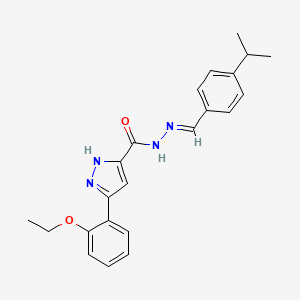![molecular formula C19H18ClN3 B11670382 1-(2-chloroethyl)-2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazole](/img/structure/B11670382.png)
1-(2-chloroethyl)-2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloroethyl)-2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazole is a synthetic organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazole typically involves the following steps:
Formation of the imidazo[1,2-a]benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the 2-chloroethyl group: This step involves the alkylation of the imidazo[1,2-a]benzimidazole core with 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Introduction of the 4-ethylphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-ethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry techniques.
化学反应分析
Types of Reactions
1-(2-chloroethyl)-2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce various functional groups such as amines or ethers.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: As a precursor for the production of advanced materials and chemicals.
作用机制
The mechanism of action of 1-(2-chloroethyl)-2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazole would depend on its specific biological target and application. In general, the compound could interact with various molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes and functions. The exact pathways involved would require further experimental investigation.
相似化合物的比较
Similar Compounds
1-(2-chloroethyl)-2-phenyl-1H-imidazo[1,2-a]benzimidazole: Lacks the 4-ethyl group, which could affect its biological activity and properties.
1-(2-chloroethyl)-2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazole: Similar structure but with a methyl group instead of an ethyl group, which could influence its reactivity and interactions.
1-(2-chloroethyl)-2-(4-fluorophenyl)-1H-imidazo[1,2-a]benzimidazole: Contains a fluorine atom, which could alter its electronic properties and biological activity.
Uniqueness
1-(2-chloroethyl)-2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazole is unique due to the presence of both the 2-chloroethyl and 4-ethylphenyl groups, which could confer specific chemical and biological properties. These structural features could influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C19H18ClN3 |
|---|---|
分子量 |
323.8 g/mol |
IUPAC 名称 |
3-(2-chloroethyl)-2-(4-ethylphenyl)imidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C19H18ClN3/c1-2-14-7-9-15(10-8-14)18-13-23-17-6-4-3-5-16(17)21-19(23)22(18)12-11-20/h3-10,13H,2,11-12H2,1H3 |
InChI 键 |
RMXSLEKHUHONCD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-benzyl-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670302.png)
![ethyl 3-{5-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11670310.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11670318.png)
![(5Z)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11670343.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B11670352.png)
![ethyl (2Z)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11670355.png)

![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B11670363.png)
![(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11670365.png)
![4-(3,4-dimethylphenyl)-2-[2-nitro-5-(piperidin-1-yl)phenyl]phthalazin-1(2H)-one](/img/structure/B11670371.png)


![4-[(E)-({[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoic acid](/img/structure/B11670395.png)
![(4E)-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11670397.png)
